![molecular formula C20H18N2O2 B12525974 N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide CAS No. 816419-29-1](/img/structure/B12525974.png)
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide typically involves the following steps:
Formation of the Naphthalen-1-yl Intermediate: This can be achieved through the nitration of naphthalene followed by reduction to form naphthalen-1-amine.
Formation of the Phenylethyl Intermediate: The phenylethyl group can be introduced through the reduction of acetophenone to form (1S)-1-phenylethanol, followed by conversion to (1S)-1-phenylethylamine.
Coupling Reaction: The final step involves the coupling of naphthalen-1-amine with (1S)-1-phenylethylamine in the presence of a coupling reagent such as carbodiimide to form the desired ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Naphthalen-1-yl oxides, phenylethyl oxides.
Reduction Products: Naphthalen-1-yl amines, phenylethyl alcohols.
Substitution Products: Halogenated ethanediamides, alkylated ethanediamides.
Wissenschaftliche Forschungsanwendungen
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~-(Naphthalen-1-yl)-N~2~-ethyl-ethanediamide: Similar structure but lacks the phenylethyl group.
N~1~-(Phenyl)-N~2~-(1-phenylethyl)ethanediamide: Similar structure but lacks the naphthalene ring.
Uniqueness
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is unique due to the presence of both the naphthalene ring and the (1S)-1-phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
816419-29-1 |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)21-19(23)20(24)22-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,21,23)(H,22,24)/t14-/m0/s1 |
InChI-Schlüssel |
NQMFMRSQERHEJO-AWEZNQCLSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



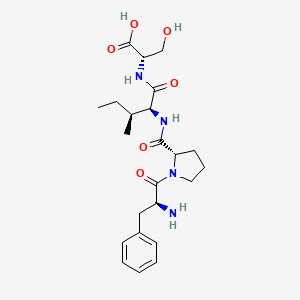
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
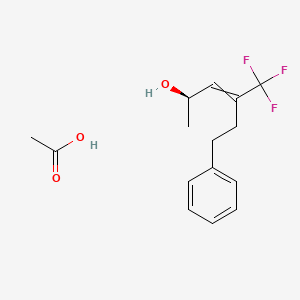
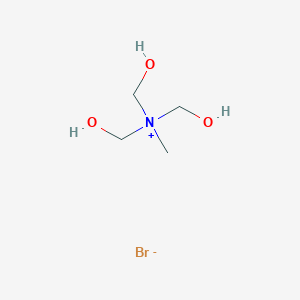
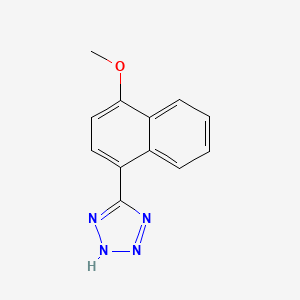
![5-(Oct-1-en-1-yl)-1-[(1R)-1-phenylethyl]-1H-imidazole](/img/structure/B12525933.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12525934.png)
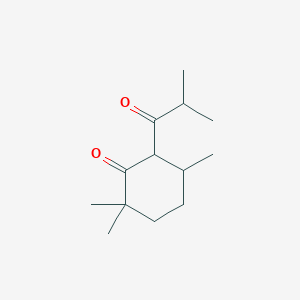
![1-Oxaspiro[5.7]tridecane-2,4-dione](/img/structure/B12525952.png)

![3-Chloro-6-[(naphthalen-1-yl)oxy]-1,2,4,5-tetrazine](/img/structure/B12525956.png)
![4-[2-(Benzenesulfonyl)-4-methylpentan-3-yl]morpholine](/img/structure/B12525971.png)
![2-[4-(Benzyloxy)phenyl]-2-(bromomethyl)-4-methyl-1,3-dioxolane](/img/structure/B12525978.png)
